![molecular formula C10H11N3S2 B277444 3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)
3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine is not yet fully understood, but it is believed to act through various pathways such as inhibition of enzymes, DNA damage, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine exhibits various biochemical and physiological effects such as inhibition of bacterial growth, reduction of inflammation, and induction of cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine in lab experiments is its relatively simple synthesis method. However, its limited solubility in water and organic solvents can pose a challenge in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine. One direction is the exploration of its potential as a drug candidate for various diseases such as cancer, bacterial infections, and inflammation. Another direction is the development of new materials and agrochemicals based on this compound. Additionally, further studies on its mechanism of action and optimization of its synthesis method can also be pursued.
In conclusion, 3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine is a promising compound in scientific research due to its potential applications in drug development, materials science, and agrochemicals. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to new discoveries and advancements in various fields.
Synthesemethoden
The synthesis of 3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine is typically achieved through a reaction between 3-methylbenzenethiol and thiocarbohydrazide in the presence of a catalyst. The resulting product is purified through recrystallization and characterized through various analytical techniques such as NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine has shown potential in various scientific research applications such as in the development of new drugs, agrochemicals, and materials science. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.
Eigenschaften
Produktname |
3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine |
---|---|
Molekularformel |
C10H11N3S2 |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
3-[(3-methylphenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C10H11N3S2/c1-7-3-2-4-8(5-7)6-14-10-12-9(11)15-13-10/h2-5H,6H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
IKTIBOKEVRYDRS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CSC2=NSC(=N2)N |
Kanonische SMILES |
CC1=CC(=CC=C1)CSC2=NSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.